molecular formula C16H13NOS B15064834 2-(2-(Methylthio)phenyl)quinolin-8-ol CAS No. 648896-64-4

2-(2-(Methylthio)phenyl)quinolin-8-ol

Cat. No.: B15064834
CAS No.: 648896-64-4
M. Wt: 267.3 g/mol
InChI Key: UZADFIHTSSMNMN-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)phenyl)quinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methylthio group and the quinolin-8-ol moiety in this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)phenyl)quinolin-8-ol can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . Another approach includes the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)phenyl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-(2-(Methylthio)phenyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)phenyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The methylthio group can undergo oxidation to form reactive intermediates that can further interact with cellular components, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with a wide range of biological activities.

    2-Phenylquinoline: Similar structure but lacks the methylthio group.

    8-Hydroxyquinoline: Similar structure but lacks the phenyl and methylthio groups.

Uniqueness

2-(2-(Methylthio)phenyl)quinolin-8-ol is unique due to the presence of both the methylthio group and the quinolin-8-ol moiety. This combination enhances its biological activity and makes it a versatile compound for various scientific applications .

Properties

CAS No.

648896-64-4

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

2-(2-methylsulfanylphenyl)quinolin-8-ol

InChI

InChI=1S/C16H13NOS/c1-19-15-8-3-2-6-12(15)13-10-9-11-5-4-7-14(18)16(11)17-13/h2-10,18H,1H3

InChI Key

UZADFIHTSSMNMN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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